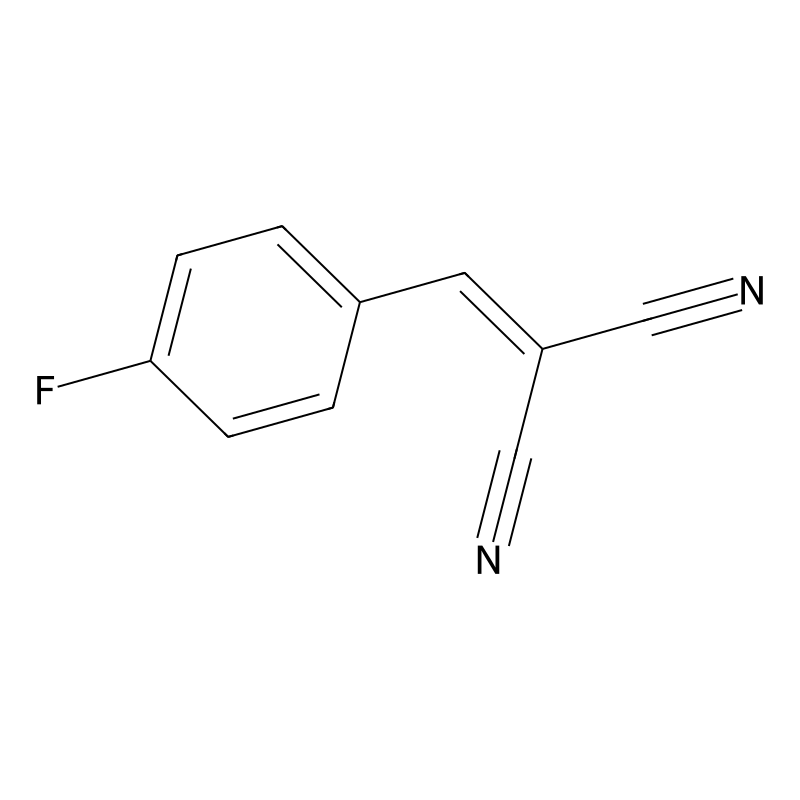2-(4-Fluorobenzylidene)malononitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
[1] Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids.
Potential Applications in Organic Materials Science
Due to the presence of conjugated double bonds and nitrile groups, 2-(4-fluorobenzylidene)malononitrile exhibits interesting optoelectronic properties, making it a potential candidate for various applications in organic materials science.
- Organic Photovoltaics (OPVs): Research suggests that 2-(4-fluorobenzylidene)malononitrile can be employed as an electron acceptor material in organic photovoltaic devices. Its ability to accept electrons efficiently from donor materials and its suitable energy levels make it a promising candidate for enhancing the power conversion efficiency of OPVs [2].
[2] Photovoltaic properties of solution-processed small molecule organic solar cells based on a fluorinated benzylidene malononitrile acceptor.
- Organic Light-Emitting Diodes (OLEDs): The tunability of the optoelectronic properties of 2-(4-fluorobenzylidene)malononitrile through chemical modifications makes it a potential candidate for developing efficient blue-emitting materials for OLEDs [3].
[3] Design and Synthesis of Novel Fluorinated Benzylidene Malononitriles: Efficient Blue Emitters for Organic Light-Emitting Diodes.
Other Potential Applications
Limited research explores other potential applications of 2-(4-fluorobenzylidene)malononitrile:
- Nonlinear Optics: Some studies suggest the potential application of 2-(4-fluorobenzylidene)malononitrile in nonlinear optics due to its nonlinear optical properties [4]. However, further research is needed to explore its viability in practical applications.
2-(4-Fluorobenzylidene)malononitrile is an organic compound characterized by its unique structure, which consists of a malononitrile moiety attached to a 4-fluorobenzylidene group. The chemical formula for this compound is C₁₀H₅F N₂, and it has a molecular weight of approximately 180.15 g/mol. This compound is notable for its applications in organic synthesis and its potential biological activities, particularly in the context of medicinal chemistry.
2-(4-Fluorobenzylidene)malononitrile is primarily synthesized through the Knoevenagel condensation, a reaction where malononitrile reacts with 4-fluorobenzaldehyde in the presence of a base catalyst. This method yields the compound efficiently, often with yields around 74% to 96% under optimized conditions .
Types of Reactions- Substitution Reactions: The fluorine atom can be substituted with various functional groups.
- Addition Reactions: The double bond in the benzylidene group can participate in addition reactions.
- Condensation Reactions: Further reactions with other aldehydes or ketones are possible.
Research indicates that 2-(4-Fluorobenzylidene)malononitrile exhibits various biological activities. It acts as an intermediate in organic synthesis and has been shown to interact with enzymes involved in synthesizing 4H-chromene derivatives. These interactions can influence cellular processes such as gene expression and metabolism .
Molecular Mechanism
The compound participates in nucleophilic substitution reactions at the benzylic position, leading to resonance-stabilized intermediates. Its effects on cellular functions can vary based on dosage, with lower concentrations showing minimal toxicity while higher doses may induce adverse effects.
Common Synthesis Routes- Knoevenagel Condensation: This method involves reacting 4-fluorobenzaldehyde with malononitrile using a base catalyst (e.g., sodium ethoxide or potassium carbonate). The reaction typically occurs in solvents like ethanol or acetone and can be completed within 10 to 35 minutes depending on the conditions used .
- Electrochemical Synthesis: This environmentally friendly method utilizes electro
In biochemical studies, 2-(4-Fluorobenzylidene)malononitrile has been shown to interact with various enzymes and proteins, influencing cellular signaling pathways and gene expression. Its stability under different conditions is crucial for understanding its long-term effects on biological systems .
Dosage Effects
Studies indicate that the compound's effects can vary significantly with dosage levels, necessitating careful consideration during experimental applications to avoid toxicity.
Several compounds share structural similarities with 2-(4-Fluorobenzylidene)malononitrile, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Methylbenzylidene)malononitrile | C₁₀H₇N₂ | Exhibits different reactivity due to methyl group |
| 2-(4-Nitrobenzylidene)malononitrile | C₁₀H₇N₂O₂ | Nitro group enhances electrophilicity |
| 2-(Benzylidene)malononitrile | C₉H₇N₂ | Lacks electron-withdrawing substituent |
| 2-(4-Trifluoromethylbenzylidene)malononitrile | C₁₀H₄F₃N₂ | Increased lipophilicity due to trifluoromethyl group |
Uniqueness
The presence of a fluorine atom at the para position in 2-(4-Fluorobenzylidene)malononitrile significantly influences its reactivity and interaction profiles compared to other similar compounds. This substitution affects both electronic properties and steric hindrance, making it unique among its derivatives .








